1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10970499
InChI: InChI=1S/C15H22N2O4S/c1-3-22(19,20)17-10-8-16(9-11-17)15(18)12-21-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3
SMILES: CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C
Molecular Formula: C15H22N2O4S
Molecular Weight: 326.4 g/mol

1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine

CAS No.:

VCID: VC10970499

Molecular Formula: C15H22N2O4S

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine -

Description

1-(Ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are widely recognized for their diverse applications in medicinal chemistry, particularly as intermediates in drug discovery and development. This article provides an in-depth exploration of the compound's structure, properties, synthesis, and potential applications.

Synthesis Pathway

The synthesis of 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine typically involves:

  • Preparation of the Piperazine Core:

    • Starting with commercially available piperazine, one nitrogen atom is selectively functionalized with an ethylsulfonyl group using ethylsulfonyl chloride in the presence of a base.

  • Acetylation Reaction:

    • The second nitrogen atom undergoes acylation with 4-methylphenoxyacetic acid or its derivatives using coupling agents like DCC (dicyclohexylcarbodiimide).

  • Purification:

    • The product is purified through recrystallization or chromatography to achieve high purity.

Applications and Biological Relevance

4.1 Medicinal Chemistry
Piperazine derivatives are known for their pharmacological activities, including:

  • Antifungal, antibacterial, and anticancer properties.

  • Potential use as intermediates in the synthesis of drugs targeting central nervous system disorders.

Although specific biological activities for this compound are not well-documented, its structural similarity to other bioactive piperazines suggests potential utility in drug discovery.

4.2 Chemical Intermediates
The compound may serve as a building block for synthesizing more complex molecules with therapeutic potential.

Research Findings and Data Table

Study AspectDetails/Findings
SpectroscopyIR and NMR confirm sulfonamide and acetyl groups.
Biological ScreeningLimited data available; structural analogs show antifungal activity .
ToxicityNo specific data reported; general piperazine derivatives show low toxicity when properly modified.

Limitations and Future Directions

While the compound exhibits promising structural features, its pharmacological profile remains underexplored. Future research should focus on:

  • Conducting in vitro and in vivo biological assays.

  • Exploring structure-activity relationships (SAR) to optimize its therapeutic potential.

  • Investigating its pharmacokinetics and safety profile.

Product Name 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine
Molecular Formula C15H22N2O4S
Molecular Weight 326.4 g/mol
IUPAC Name 1-(4-ethylsulfonylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone
Standard InChI InChI=1S/C15H22N2O4S/c1-3-22(19,20)17-10-8-16(9-11-17)15(18)12-21-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3
Standard InChIKey JJZSCTQSOKZQCP-UHFFFAOYSA-N
SMILES CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C
Canonical SMILES CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C
PubChem Compound 770526
Last Modified Apr 15 2024

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